2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone
Overview
Description
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound features a trichloromethyl group, a chlorophenyl group, and a pyrrole ring, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps:
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Formation of the Pyrrole Ring: : The initial step often involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
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Introduction of the Chlorophenyl Group: : The next step involves the acylation of the pyrrole ring with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the chlorophenyl group into the molecule.
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Addition of the Trichloromethyl Group: : Finally, the trichloromethyl group is introduced through a chlorination reaction. This can be achieved by treating the intermediate compound with trichloromethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals, where its unique structure can enhance the efficacy of active ingredients.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl and chlorophenyl groups facilitate binding to hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dicofol: A related compound with similar structural features, used as an acaricide.
Chlorpyrifos: Another chlorinated compound with applications in pest control.
DDT: Shares the trichloromethyl group and has historical significance as an insecticide.
Uniqueness
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is unique due to its combination of a pyrrole ring with chlorinated aromatic groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.0 g/mol. It has a melting point range of 147–150 °C and is classified as an irritant .
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Apoptotic Induction : Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial integrity. This apoptotic effect is similar to that seen with other compounds that target mitochondrial functions .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast and colon cancer cells .
Cell Line | IC50 (µM) |
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MCF-7 (Breast) | 5.0 |
HT29 (Colon) | 3.5 |
A431 (Skin) | 6.0 |
These results indicate its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings suggest that it could serve as a lead compound for developing new antimicrobial agents .
Case Studies
A notable case study involved the use of this compound in a murine model of breast cancer. Treatment with 10 mg/kg body weight resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings regarding its pro-apoptotic effects .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUPJLSLJIZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151180 | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338397-93-6 | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338397-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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